2-[(3-iodophenyl)methylthio]-5-pyridin-4-yl-1,3,4-oxadiazole is an aryl sulfide.
Synthesis Analysis
Indirubins: [] These compounds are natural products initially isolated from indigo plants and have been modified to create more potent and selective GSK-3beta inhibitors.
Thiadiazolidinones (TDZD): [] This class represents the first non-ATP competitive inhibitors of GSK-3beta. Their synthesis involves the reaction of sulfenyl chlorides.
Maleimides: [] 9-ING-41, a clinically relevant GSK-3β inhibitor, belongs to this class. While the provided text doesn't detail its synthesis, maleimides are generally synthesized via the reaction of maleic anhydride with amines, followed by cyclization.
Other small molecules: Numerous other small molecules have been synthesized and identified as GSK-3beta inhibitors, often through structure-based drug design approaches. [, ]
Molecular Structure Analysis
Heterocyclic rings: Many potent inhibitors contain heterocyclic rings, such as indole, thiadiazole, and imidazole rings. These rings often interact with the ATP-binding site or other key residues in the active site of GSK-3beta. []
Hydrogen bond donors and acceptors: These functional groups facilitate interactions with amino acid residues within the enzyme's active site, enhancing binding affinity. []
Mechanism of Action
ATP-competitive inhibition: Many GSK-3beta inhibitors compete with ATP for binding to the enzyme's active site. By blocking ATP binding, these inhibitors prevent the enzyme from phosphorylating its substrates. []
Non-ATP-competitive inhibition: Some inhibitors bind to allosteric sites on the enzyme, inducing conformational changes that hinder substrate binding or catalytic activity. []
Activation of the Wnt/β-catenin pathway: [, , , , , ] GSK-3beta normally phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3beta, inhibitors stabilize β-catenin, leading to its accumulation and activation of Wnt target genes.
Modulation of cell survival and apoptosis: [, , , , , ] GSK-3beta can regulate apoptosis through various mechanisms. Inhibitors can either promote or inhibit apoptosis depending on the cell type and the context of GSK-3beta inhibition.
Regulation of inflammation: [, , , ] GSK-3beta is involved in inflammatory responses. Inhibitors may exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Applications
Cancer Research: [, , , , , , , ] Studies have shown that GSK-3beta inhibitors can inhibit proliferation, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy in various cancer types.
Neurodegenerative Diseases: [, , , , , , ] GSK-3beta is implicated in Alzheimer's disease and other neurodegenerative disorders. Inhibitors have shown promise in preclinical models by reducing tau hyperphosphorylation, a hallmark of Alzheimer's disease.
Diabetes Research: [, ] GSK-3beta plays a role in glucose metabolism. Inhibitors may improve insulin sensitivity and glucose uptake in type 2 diabetes.
Cardiovascular Disease: [, ] GSK-3beta is involved in cardiac hypertrophy and heart failure. Inhibitors have shown potential in preclinical models by protecting cardiomyocytes from ischemia-reperfusion injury.
Bone Regeneration: [, ] Studies suggest that GSK-3beta inhibitors can promote osteoblast differentiation and bone formation, making them potential candidates for bone regeneration therapies.
Related Compounds
9-ING-41
Compound Description: 9-ING-41 is a potent, selective, small-molecule inhibitor of GSK-3β. [, , , , ] Preclinical studies have demonstrated its efficacy against various cancers, including glioblastoma, breast cancer, neuroblastoma, and bladder cancer. [, , , , ] 9-ING-41 enhances tumor cell sensitivity to chemotherapy and may increase the immunogenicity of certain cancers. [, , ]
SB-216763
Compound Description: SB-216763 is a potent, selective, and cell-permeable inhibitor of GSK-3β. [, , ] It has been shown to protect against renal ischemia-reperfusion injury in diabetic rats and attenuate myocardial infarction in young rats. [, ]
Relevance: SB-216763's interaction with GSK-3β highlights the potential of inhibiting this kinase for therapeutic benefit. [, , ] This compound's structural features could be relevant in understanding the hypothetical "GSK-3beta Inhibitor II" and designing new GSK-3β inhibitors.
TDZD-8
Compound Description: TDZD-8 is a potent and selective inhibitor of GSK-3β. [, ] It has been shown to protect against renal ischemia-reperfusion injury in diabetic rats by activating the Nrf2/TrxR2 signaling pathway. [] Furthermore, TDZD-8 increases matrix metalloproteinase-9 (MMP-9) expression and activity in rat primary astrocytes, likely through the activation of extracellular signal-regulated kinase (ERK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). []
Relevance: The mechanism of action of TDZD-8, particularly its involvement in the GSK-3β/β-catenin signaling pathway, could offer insights into the potential effects and mechanisms of the hypothetical compound, "GSK-3beta Inhibitor II." [, ]
Compound Description: LiCl is a well-known GSK-3β inhibitor. [, , , , , ] Although not structurally similar to small-molecule GSK-3β inhibitors, LiCl is frequently used as a reference compound in studies investigating GSK-3β inhibition. [, , , , , ]
(2'Z,3'E)-6-Bromoindirubin-3'-oxime (BIO)
Compound Description: BIO is a potent and selective small-molecule inhibitor of GSK-3β. [] It effectively enhances Wnt canonical signaling and the expression of osteoblastic genes. []
Relevance: BIO's role in activating Wnt signaling, a pathway regulated by GSK-3β, highlights its potential as a therapeutic agent. [] This compound's structural similarities with other GSK-3β inhibitors, including the hypothetical "GSK-3beta Inhibitor II," can provide insights into developing new inhibitors targeting this pathway.
AR-A014418
Compound Description: AR-A014418 is a potent and selective small-molecule inhibitor of GSK-3β. [, ] It can enhance reovirus-induced apoptosis in colon cancer cells, suggesting potential as an adjuvant therapy. []
Relevance: The use of AR-A014418 in conjunction with oncolytic viruses like reovirus indicates a possible application of GSK-3β inhibitors in enhancing cancer treatment responses. [] This finding may have implications for the hypothetical "GSK-3beta Inhibitor II" in combination therapies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LDN-193189 inhibits SMAD1/5/8 phosphorylation by the bone morphogenetic protein (BMP) type I receptors, which are known as activin receptor-like kinases (ALKs), with an IC50 value of 4.9 nM. In in vitro kinase assays, it shows specificity for ALK1, 2, 3, and 6 (IC50s = 0.8, 0.8, 5.3, and 16.7 nM, respectively) over ALK4 and 5 (IC50s = 101 and 350 nM, respectively). LDN-193189 has been used to inhibit BMP type I receptor activity to study the pathogenesis of fibrodysplasia ossificans progressive, a congenital hyperossification disorder, and to examine the role of osteogenesis in prostate tumor metastases in bone. Potent and selective ALK2 and ALK3 inhibitor (IC50 values are 5 and 30 nM, respectively); inhibits BMP4-mediated Smad1/5/8 activation. Exhibits >200-fold selectivity for BMP signaling over TGF-β signaling. Also exhibits selectivity over AMPK, PDGFR and MAPK signaling. Promotes neural induction of hPSCs in combination with SB 431542.
Potent free fatty acid receptor 1 (FFA1/GPR40) partial agonist (EC50 values are 13.5, 22.6 and 31.7 nM at human, mouse and rat receptors, respectively). Interacts allosterically with full FFA1 agonist Docosahexaenoic acid. Potentiates glucose-dependent stimulation of insulin in vivo. Antidiabetic.
Non-hydrolyzable AMP analog. Kir6 (KATP) channel blocker. Inhibits fast axonal transport and stabilizes the interaction of membranous organelles with microtubules.
PF-04449613 is a phosphodiesterase 9A (PDE9A) inhibitor (IC50 = 22 nM). It is selective for PDE9A over PDE1C (IC50 = >1,000 nM), as well as over a variety of other PDEs, inhibiting PDE2-8, -10, and -11 activity by less than 30% in a panel of enzymes, ion channels, and transporters at 1 µM but does inhibit the human dopamine transporter (DAT; Ki = 293 nM). PF-04449613 (0.1-100 mg/kg, s.c.) increases cerebrospinal fluid (CSF) levels of cyclic GMP (cGMP) in rats. Subcutaneous administration of PF-04449613 (10 mg/kg) increases the rate of dendritic spine formation and elimination in mouse primary motor cortex pyramidal neurons in vivo. It increases the average running speed of mice in an accelerating rotarod task, indicating improved motor learning, at the same dose. Potent PDE9 inhibitor (IC50 = 22 nM). Also exhibits a high affinity for cGMP (Km ~170 nM). Brain penetrant.
Fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems, e.g. HaloTag® and SNAP-tag®. Suitable for confocal fluorescent imaging and super resolution microscopy (SRM) techniques, such as dSTORM (live and fixed cells). Cell permeable. Excitation maximum = 549 nm; emission maximum = 571 nm; Quantum yield = 0.88; Extinction coefficient = 101,000 M-1cm-1; A280 correction factor is 0.169. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.
Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Photochemical quantum yield of uncaging = 2.2%, with improved yield upon protein conjugation. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag®). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 646, SE to perform two-color sptPALM in live cells with activation at 405 nm. Cell permeable. Excitation maximum = 551 - 553 nm; emission maximum = 570 - 573 nm. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.
Fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag® ). Suitable for confocal fluorescent imaging, super resolution microscopy (SRM) techniques such as dSTORM (live and fixed cells) and PAINT imaging. Can be multiplexed for two colour imaging with Janelia FluorTM 549 SE . Cell permeable. Excitation maximum = 646 nm; emission maximum = 664 nm. Quantum yield = 0.54, Extinction coefficient = 152,000 M-1cm-1; A280 correction factor is 0.19. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.